molecular formula C18H21N5O B2942648 N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)cinnamamide CAS No. 1421587-68-9

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)cinnamamide

Cat. No.: B2942648
CAS No.: 1421587-68-9
M. Wt: 323.4
InChI Key: PLLYYZOHVDYLGS-BQYQJAHWSA-N
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Description

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)cinnamamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cinnamamide moiety linked to a pyrimidine ring, which is further substituted with a 4-methylpiperazine group. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)cinnamamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Piperazine Group: The 4-methylpiperazine group is introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with 4-methylpiperazine in the presence of a base.

    Coupling with Cinnamamide: The final step involves coupling the pyrimidine-piperazine intermediate with cinnamamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrimidine moieties are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)cinnamamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. This can result in the inhibition or activation of biochemical pathways, ultimately affecting cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}pyrimidine

Uniqueness

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)cinnamamide stands out due to its unique combination of a cinnamamide moiety with a pyrimidine-piperazine structure. This unique structure allows for specific interactions with biological targets, making it a valuable compound for therapeutic and research applications. Its versatility in undergoing various chemical reactions further enhances its utility in synthetic chemistry and drug development.

Properties

IUPAC Name

(E)-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-22-9-11-23(12-10-22)18-19-13-16(14-20-18)21-17(24)8-7-15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3,(H,21,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLYYZOHVDYLGS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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